2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

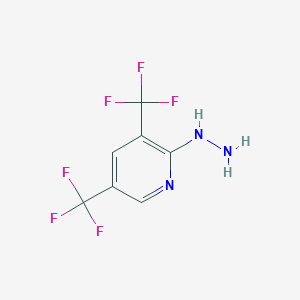

2-Hydrazino-3,5-bis(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F6N3 It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a hydrazino group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine typically involves the introduction of the hydrazino group to a pre-formed 3,5-bis(trifluoromethyl)pyridine. One common method involves the reaction of 3,5-bis(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

化学反応の分析

Key Reaction Steps:

-

Precursor : 2,3,6-trichloro-5-(trifluoromethyl)pyridine.

-

Reagent : Hydrazine, often in the presence of a base (e.g., sodium hydroxide) to maintain alkaline pH.

-

Conditions :

-

Temperature: 0°C to 100°C, typically 15–80°C for optimal selectivity.

-

Solvent: Organic solvents (e.g., dichloromethane) or aqueous-organic mixtures.

-

Selectivity and Product Distribution:

The reaction predominantly yields 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine (desired isomer) over its positional isomer 2,3-dichloro-6-hydrazino-5-(trifluoromethyl)pyridine . The ratio of desired to undesired isomer is 10:1 to 35:1 , with recovery methods (e.g., aqueous extraction) further enriching the desired product up to 200:1 .

Oxidation and Dehydrohalogenation

The hydrazino group undergoes subsequent transformations to form chlorinated pyridine derivatives.

Oxidation Reaction:

-

Reagent : Sodium hypochlorite (NaClO) in an alkaline medium.

-

Conditions :

-

Temperature: 0°C to 70°C, typically 10–40°C.

-

pH: Alkaline, maintained by adding alkali metal hydroxides or carbonates.

-

-

Mechanism :

Purification:

-

Phase Separation : Aqueous and organic phases are separated, and excess hypochlorite is quenched with bisulfite (e.g., NaHSO₃).

-

Acid Treatment : The aqueous phase is acidified (e.g., HCl) to protonate byproducts, facilitating product isolation .

Synthetic Strategies:

-

Cyclocondensation : Reactions involving trifluoromethyl building blocks (e.g., ethyl 2,2,2-trifluoroacetate) to form heterocyclic derivatives .

-

Vapor-Phase Fluorination : Direct fluorination of chlorinated pyridines (e.g., 3-picoline) in fluidized-bed reactors to produce trifluoromethylpyridines .

Reaction Conditions and Yield Optimization

科学的研究の応用

Pharmaceutical Applications

The compound's unique structure makes it a valuable building block in drug development. Its applications include:

- Antimicrobial Agents: Compounds containing trifluoromethyl groups are known to exhibit enhanced antimicrobial properties. 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine derivatives have been explored for their potential as antifungal agents, with studies indicating increased efficacy compared to non-fluorinated counterparts .

- Cancer Treatment: Research has shown that derivatives of this compound can act as inhibitors for various kinases involved in cancer progression. For example, some derivatives are being investigated as potential treatments for specific types of cancer by modulating pathways critical for tumor growth .

- Neurological Disorders: The hydrazino moiety has been linked to neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic potential .

Agrochemical Applications

In the agrochemical sector, this compound is utilized for developing crop protection agents:

- Pesticides and Herbicides: The trifluoromethyl group contributes to the lipophilicity of the compounds, improving their absorption and efficacy in pest control. Notably, derivatives have been employed in formulating effective herbicides that target specific weed species without harming crops .

- Fungicides: The compound's derivatives have shown promise as fungicides due to their ability to disrupt fungal cell metabolism. For instance, fluazinam, a fungicide derived from trifluoromethylpyridine structures, demonstrates high activity against various plant pathogens .

Case Studies

-

Fluazinam Development:

- Fluazinam was developed using this compound as a key intermediate. It has been successfully commercialized and is widely used in agriculture for its potent fungicidal properties. The development process highlighted the importance of trifluoromethyl groups in enhancing biological activity while minimizing environmental impact .

- Clinical Trials:

作用機序

The mechanism of action of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl groups can enhance the compound’s stability and bioavailability, while the hydrazino group can participate in various chemical reactions, making it a versatile tool in chemical biology.

類似化合物との比較

2-Hydrazino-3,5-bis(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

2-Hydrazino-3,5-dichloropyridine: Similar structure but with chlorine atoms instead of trifluoromethyl groups.

2-Hydrazino-3,5-dimethylpyridine: Contains methyl groups instead of trifluoromethyl groups.

2-Hydrazino-3,5-difluoropyridine: Contains fluorine atoms instead of trifluoromethyl groups.

The presence of trifluoromethyl groups in this compound makes it unique, as these groups can significantly influence the compound’s chemical properties, such as its electron-withdrawing ability, stability, and reactivity.

生物活性

2-Hydrazino-3,5-bis(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this pyridine derivative a subject of research for its therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the pyridine ring, along with a hydrazine functional group at the 2 position. This configuration is believed to influence its biological interactions significantly.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives with such substitutions can significantly inhibit bacterial growth. The hydrazine moiety may contribute to this activity by interacting with microbial enzymes or disrupting cell membranes.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, likely through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is evidence suggesting that this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes, similar to other known anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl groups enhance lipophilicity and bioavailability, while the hydrazine group may facilitate interactions with specific biological targets. SAR studies have shown that modifications to these groups can lead to variations in potency and selectivity against different biological targets.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted pyridines, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer therapeutics, this compound was subjected to cytotoxicity assays against various cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited IC50 values in the low micromolar range, indicating promising anticancer activity.

Research Findings Summary Table

| Biological Activity | Effect | IC50/Minimum Inhibitory Concentration |

|---|---|---|

| Antimicrobial | Significant bacterial inhibition | 10 µg/mL |

| Anticancer | Induces apoptosis in cancer cells | Low micromolar range |

| Anti-inflammatory | Reduces cytokine production | Not specified |

特性

IUPAC Name |

[3,5-bis(trifluoromethyl)pyridin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F6N3/c8-6(9,10)3-1-4(7(11,12)13)5(16-14)15-2-3/h1-2H,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQTDKQYMHWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。